molecular formula C11H14N2O3S B5537179 3-[(2-ethyl-1,3-thiazol-4-yl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione

3-[(2-ethyl-1,3-thiazol-4-yl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione

Cat. No. B5537179
M. Wt: 254.31 g/mol
InChI Key: LJUNJYBGVDJECA-UHFFFAOYSA-N
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Description

3-[(2-ethyl-1,3-thiazol-4-yl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione, also known as ETX0914, is a novel antibacterial agent that has shown promising results in various research studies. It belongs to the class of oxazolidinones and has a unique chemical structure that makes it highly effective against a wide range of bacterial infections.

Scientific Research Applications

Preparation and Synthetic Applications

  • Synthesis and Chemical Properties : The compound has been synthesized through different methodologies, demonstrating its potential as a precursor in organic synthesis. For example, the preparation and properties of related oxazolidine derivatives have been explored to understand their chemical behavior and potential in synthesizing novel organic compounds. These studies lay the groundwork for using such compounds in more complex chemical syntheses, including the creation of polymers and pharmaceuticals (Hook, 1947; Ametamey & Heimgartner, 1990).

  • Ring Enlargements and Contractions : Detailed studies on the reaction of oxazolidine and thiazolidine derivatives with various reagents have highlighted mechanisms involving ring enlargements and contractions. These reactions are crucial for the synthesis of heterocyclic compounds, which are often key structures in pharmaceuticals and materials science (Ametamey & Heimgartner, 1990).

  • Green Synthesis Methods : Research has also focused on developing eco-friendly and efficient methods for synthesizing thiazolidine and oxazolidine derivatives. Such approaches are vital for sustainable chemistry, offering high yields and purity with minimal environmental impact. These methods utilize green catalysts and solvent-free conditions, emphasizing the importance of sustainable practices in chemical synthesis (Malla et al., 2015).

  • Polymer Science Applications : The incorporation of oxazolidine units into polymers has been explored for creating materials with unique properties. These studies involve the synthesis of photoactive polyamides containing oxazolidine units, highlighting the potential of such compounds in developing new materials for various applications, including coatings and electronic devices (Mallakpour & Rafiee, 2007).

  • Biomedical Research : Investigations into the cytotoxicity of poly(2-oxazolines) have shown that these polymers, related to oxazolidine derivatives, exhibit low cytotoxicity, making them suitable for biomedical applications. This research supports the use of such polymers in drug delivery systems and other medical devices, emphasizing their compatibility with living tissues (Kronek et al., 2011).

Future Directions

Thiazole derivatives have shown diverse biological activities, making them a promising scaffold for the development of new drugs . Future research could focus on the design and synthesis of new thiazole derivatives, including “3-[(2-ethyl-1,3-thiazol-4-yl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione”, and the exploration of their biological activities.

properties

IUPAC Name

3-[(2-ethyl-1,3-thiazol-4-yl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-4-8-12-7(6-17-8)5-13-9(14)11(2,3)16-10(13)15/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUNJYBGVDJECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)CN2C(=O)C(OC2=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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